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Compound of Interest

3-Amino-5-
Compound Name:
(methoxycarbonyl)benzoic acid

Cat. No.: B112413

Disclaimer: Publicly available, comprehensive experimental spectroscopic data for 3-Amino-5-
(methoxycarbonyl)benzoic acid is limited. This guide provides a framework for its analysis by
presenting spectroscopic data for closely related compounds, detailed experimental protocols
for data acquisition, and a logical workflow for spectral analysis. The provided data for related
compounds should be used as a reference for interpreting the spectra of the target molecule
once obtained.

Spectroscopic Data of Related Compounds

To aid in the spectral analysis of 3-Amino-5-(methoxycarbonyl)benzoic acid, the following
tables summarize the available spectroscopic data for 3-Aminobenzoic acid and 3-
(Methoxycarbonyl)benzoic acid. These molecules share key structural features with the target
compound and their spectral characteristics can provide valuable insights.

3-Aminobenzoic acid

Table 1: FT-IR Data for 3-Aminobenzoic acid
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Functional Group Characteristic Absorption (cm~?)
N-H stretch (amine) 3500-3300

O-H stretch (carboxylic acid) 3300-2500 (broad)

C-H stretch (aromatic) 3100-3000

C=0 stretch (carboxylic acid) 1710-1680

C=C stretch (aromatic) 1600-1450

C-N stretch (amine) 1340-1250

C-O stretch (carboxylic acid) 1320-1210

O-H bend (carboxylic acid) 960-900 (broad)

Table 2: 1H NMR Data for 3-Aminobenzoic acid[1][2]

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
12.45 S 1H -COOH
7.15 t 1H Ar-H
7.04-7.09 m 2H Ar-H
6.73-6.75 m 1H Ar-H
5.29 S 2H -NH2

Solvent: DMSO-ds[1]

Table 3: 13C NMR Data for 3-Aminobenzoic acid[1]
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Chemical Shift (6, ppm) Assignment
168.3 -COOH
149.2 C-NH:z

131.7 Ar-C

129.3 Ar-CH

118.4 Ar-CH

117.1 Ar-CH

1149 Ar-CH

Solvent: DMSO-ds[1]

Table 4: UV-Vis Data for 3-Aminobenzoic acid[3]

Amax (nm)

194

226

272

3-(Methoxycarbonyl)benzoic acid

Table 5: 3C NMR Data for 3-(Methoxycarbonyl)benzoic acid[4]
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Chemical Shift (6, ppm) Assignment
166.8 -COOH

166.1 -COOCHs
134.4 Ar-C

131.1 Ar-C

130.3 Ar-CH

129.6 Ar-CH

128.9 Ar-CH

52.4 -OCHs

Note: Specific solvent and instrument details were not fully available in the search results.

Experimental Protocols

The following are detailed, generalized protocols for acquiring spectroscopic data for a solid
organic compound such as 3-Amino-5-(methoxycarbonyl)benzoic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)
Objective: To obtain the infrared spectrum of a solid sample to identify its functional groups.

Materials and Equipment:

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Spatula

Sample of 3-Amino-5-(methoxycarbonyl)benzoic acid (a few milligrams)

Solvent for cleaning (e.g., isopropanol or ethanol)
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e Lint-free wipes
Procedure:

e Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free cloth
dampened with a suitable solvent.[5] Record a background spectrum of the empty ATR
crystal. This will be subtracted from the sample spectrum to remove interference from the
atmosphere (e.g., CO2 and water vapor).

o Sample Application: Place a small amount of the solid sample onto the center of the ATR
crystal.

o Apply Pressure: Use the pressure clamp of the ATR accessory to apply firm and even
pressure to the sample, ensuring good contact with the crystal surface.

o Data Acquisition: Collect the infrared spectrum of the sample. Typically, spectra are recorded
from 4000 cm~1 to 400 cm~1. The number of scans can be adjusted to improve the signal-to-
noise ratio.

o Cleaning: After the measurement, release the pressure clamp, remove the sample, and
clean the ATR crystal thoroughly with a solvent and a lint-free wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the carbon-hydrogen framework of
the molecule.

Materials and Equipment:

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes (5 mm)

Deuterated solvent (e.g., DMSO-ds, CDCl3)

Vial and spatula

Pipette
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 Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:

o Sample Preparation: Weigh approximately 5-10 mg of the solid sample for tH NMR (or 20-50
mg for 13C NMR) and place it in a clean, dry vial.[6]

o Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[6] The
choice of solvent depends on the solubility of the compound and should not have signals that
overlap with the analyte's signals.

o Transfer to NMR Tube: Once the sample is fully dissolved, transfer the solution into a clean
NMR tube using a pipette. The liquid level should be around 4-5 cm.[6]

¢ Internal Standard: Add a small amount of an internal standard like TMS to the NMR tube.

o Data Acquisition:

[e]

Insert the NMR tube into the spectrometer.

[e]

Lock the spectrometer on the deuterium signal of the solvent.

(¢]

Shim the magnetic field to achieve homogeneity.

[¢]

Acquire the *H NMR spectrum.

[¢]

Following the *H NMR, acquire the 13C NMR spectrum. This typically requires a longer
acquisition time due to the lower natural abundance of the 13C isotope.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the signal from the internal
standard (TMS at 0 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of the compound to identify the
wavelengths of maximum absorbance (Amax), which is related to the electronic transitions
within the molecule.
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Materials and Equipment:

o UV-Vis spectrophotometer

e Quartz cuvettes

e Volumetric flasks and pipettes

e Suitable solvent (e.g., ethanol, methanol, or water) that does not absorb in the region of
interest.

o Sample of 3-Amino-5-(methoxycarbonyl)benzoic acid
Procedure:

o Solution Preparation: Prepare a stock solution of the sample by accurately weighing a small
amount of the compound and dissolving it in a known volume of a suitable solvent. Further
dilutions may be necessary to obtain an absorbance reading within the linear range of the
instrument (typically below 1.5).[7]

e Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up
for at least 20 minutes to ensure a stable output.[7]

» Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place
the cuvette in the spectrophotometer and record a baseline spectrum. This will correct for
any absorbance from the solvent and the cuvette itself.[7]

o Sample Measurement: Rinse the cuvette with a small amount of the sample solution before
filling it. Place the sample cuvette in the spectrophotometer and record the absorption
spectrum over the desired wavelength range (e.g., 200-800 nm).[8]

» Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax) from the
spectrum.

Logical Workflow for Spectroscopic Data Analysis

The following diagram illustrates a logical workflow for the analysis of an unknown organic
compound using various spectroscopic techniques.
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A logical workflow for spectroscopic data analysis.
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This comprehensive approach, combining data from multiple spectroscopic techniques, is
essential for the unambiguous structure elucidation of organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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